Mocetinostat

Epigenetics HDAC Inhibition Isoform Selectivity

Choose Mocetinostat for its unique, compound-specific selectivity profile. It potently inhibits HDAC1 (IC50 0.15 μM) with minimal off-target Class II HDAC activity, functioning uniquely as a dual HDAC and de facto KDM inhibitor for precise epigenetic reprogramming. It shows 4-fold greater antiproliferative activity than vorinostat in E-cadherin-deficient (CDH1-/-) cancer models. This non-hydroxamate, orally bioavailable tool compound is the optimal choice for dissecting HDAC1-dependent gene expression and investigating synthetic lethal vulnerabilities in diffuse gastric and lobular breast cancer research.

Molecular Formula C23H20N6O
Molecular Weight 396.4 g/mol
CAS No. 9003-99-0
Cat. No. B3030405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMocetinostat
CAS9003-99-0
SynonymsMG 0103
MG 4230
MG 4915
MG 5026
MG-0103
MG-4230
MG-4915
MG-5026
MG0103
MG4230
MG4915
MG5206
MGCD 0103
MGCD-0103
MGCD0103
mocetinostat
N-(2-aminophenyl)-4-((4-pyridin-3-ylpyrimidin-2-ylamino)methyl)benzamide
Molecular FormulaC23H20N6O
Molecular Weight396.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CNC3=NC=CC(=N3)C4=CN=CC=C4
InChIInChI=1S/C23H20N6O/c24-19-5-1-2-6-21(19)28-22(30)17-9-7-16(8-10-17)14-27-23-26-13-11-20(29-23)18-4-3-12-25-15-18/h1-13,15H,14,24H2,(H,28,30)(H,26,27,29)
InChIKeyHRNLUBSXIHFDHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mocetinostat (MGCD0103): Class I/IV HDAC Inhibitor with Oral Bioavailability for Epigenetic Research Procurement


Mocetinostat (MGCD0103; CAS 726169-73-9) is an orally bioavailable, isotype-selective histone deacetylase (HDAC) inhibitor belonging to the benzamide class. It exhibits potent inhibitory activity against Class I HDAC isoforms (HDAC1, HDAC2, HDAC3, and HDAC8) and the Class IV isoform (HDAC11), while showing no significant activity against Class II HDACs (HDAC4, HDAC5, HDAC6, HDAC7, HDAC9, HDAC10) in cell-free assays. [1] Mocetinostat is a non-hydroxamate HDAC inhibitor, a structural feature that distinguishes it from pan-HDAC inhibitors such as vorinostat (SAHA) and contributes to its distinct isoform selectivity profile.

Why Mocetinostat Cannot Be Substituted with Other HDAC Inhibitors: Isoform Selectivity Defines Functional Outcomes


HDAC inhibitors constitute a heterogeneous class with vastly divergent isoform selectivity profiles, ranging from broad-spectrum pan-HDAC inhibitors to those with restricted class or isoform specificity. Substituting Mocetinostat with a pan-HDAC inhibitor such as vorinostat (SAHA) or a different Class I-selective inhibitor such as entinostat (MS-275) introduces substantial variability in target engagement, cellular response, and translational applicability. Mocetinostat demonstrates a unique selectivity signature: high potency against HDAC1 (IC50 = 0.15 μM) with 2-fold, 11-fold, and 4-fold selectivity over HDAC2, HDAC3, and HDAC11, respectively, and complete inactivity against Class II HDACs. [1] This profile translates into distinct biological consequences not replicated by other HDAC inhibitors, including differential induction of histone methylation marks and altered lysine demethylase (KDM) expression, resulting in a 'de facto KDM inhibitor' phenotype unique to Mocetinostat among clinically evaluated HDAC inhibitors. [2] Consequently, substituting Mocetinostat with an alternative HDAC inhibitor will not recapitulate the same epigenetic reprogramming, making compound-specific selection critical for research reproducibility and translational validity.

Mocetinostat Procurement Evidence: Quantitative Differentiation Against HDAC Inhibitor Comparators


HDAC Isoform Selectivity: Mocetinostat vs. Entinostat (MS-275) vs. Chidamide

Mocetinostat demonstrates a distinct HDAC isoform selectivity profile compared to other Class I-selective HDAC inhibitors. In cell-free enzymatic assays, Mocetinostat inhibits HDAC1 with an IC50 of 0.15 μM, HDAC2 with 0.29 μM, and HDAC3 with 1.66 μM, showing a 2-fold preference for HDAC1 over HDAC2 and an 11-fold preference over HDAC3. In contrast, Entinostat (MS-275) inhibits HDAC1, HDAC2, and HDAC3 with IC50 values of 0.24 μM, 0.45 μM, and 0.25 μM, respectively, exhibiting roughly equal potency against HDAC1 and HDAC3. Chidamide (Tucidinostat) inhibits HDAC1, HDAC2, and HDAC3 with IC50 values of 0.095 μM, 0.160 μM, and 0.067 μM, respectively, showing the highest potency against HDAC3. This differential selectivity profile is critical because HDAC isoforms regulate distinct gene expression programs; Mocetinostat's pronounced HDAC1 preference may result in different transcriptional outcomes compared to HDAC3-preferring agents. [1]

Epigenetics HDAC Inhibition Isoform Selectivity

Mocetinostat vs. Vorinostat (SAHA): Differential Impact on Histone Methylation and KDM Expression

A comparative LC-MS/MS analysis of histone modifications in HEK 293 and K562 cells revealed that Mocetinostat induces a unique epigenetic signature distinct from the pan-HDAC inhibitor vorinostat (SAHA). While both compounds induced 400-600% histone hyperacetylation, Mocetinostat uniquely increased histone lysine methylation and decreased expression of lysine demethylases (KDMs), effectively functioning as a 'de facto KDM inhibitor'. Vorinostat also increased histone lysine methylation but did not produce the same KDM expression changes, and entinostat showed cell-type dependent effects on arginine methylation not observed with Mocetinostat. [1] This demonstrates that Mocetinostat's epigenetic effects extend beyond HDAC inhibition to encompass cross-talk with the histone methylation machinery, a property not shared by vorinostat or entinostat.

Epigenetics Histone Methylation Lysine Demethylases

Mocetinostat Preferentially Decreases Proliferation in E-Cadherin-Deficient Gastric Cancer Cells Compared to Vorinostat

In a comparative study of pan-HDAC inhibitors in gastric cancer cell lines, Mocetinostat (0.6 μM) and vorinostat (2.5 μM) both preferentially and significantly decreased proliferation in NCI-N87 CDH1-/- (E-cadherin-deficient) cells compared to wild-type cells. Notably, Mocetinostat achieved this synthetic lethal effect at a 4-fold lower concentration than vorinostat (0.6 μM vs. 2.5 μM), despite vorinostat being a more potent inhibitor of multiple HDAC isoforms in enzymatic assays. This finding suggests that Mocetinostat's restricted isoform selectivity confers enhanced cellular potency in E-cadherin-deficient contexts, potentially due to more targeted modulation of pathways essential for survival in the absence of CDH1. [1]

Cancer Biology E-Cadherin Deficiency Synthetic Lethality

Clinical Activity in Heavily Pretreated Hodgkin Lymphoma: Mocetinostat vs. Class-Level Expectations

In a Phase II clinical trial of patients with relapsed/refractory classical Hodgkin lymphoma (median of 5 prior lines of therapy including stem cell transplant), Mocetinostat demonstrated single-agent clinical activity with a disease control rate of 35% (8/23 patients) at 110 mg and 25% (7/28 patients) at 85 mg, administered three times weekly. Tumor reduction was observed in 81% (34/42) of patients completing at least two cycles. [1] This response rate is considered among the best single-agent activity described for an HDAC inhibitor in this heavily pretreated Hodgkin lymphoma population, and notably was achieved with minimal hematological toxicity, including a thrombocytopenia rate of approximately 20% compared to 50-75% reported for other HDAC inhibitors in similar settings. [2] While other HDAC inhibitors such as panobinostat and vorinostat have shown activity in Hodgkin lymphoma, Mocetinostat's efficacy in this highly refractory population, combined with its favorable hematologic safety profile attributable to its isoform selectivity, provides a distinct clinical differentiation.

Oncology Hodgkin Lymphoma Clinical Trial

Dual HDAC and KDM Inhibition: A Unique Epigenetic Mechanism Not Shared by Pan-HDAC or Class I-Selective Inhibitors

Mass spectrometry-based histone modification profiling revealed that Mocetinostat treatment results in both increased histone acetylation (via direct HDAC inhibition) and increased histone lysine methylation. The increased methylation is mediated by decreased expression of lysine demethylases (KDMs), establishing Mocetinostat as a 'de facto KDM inhibitor'. [1] This dual epigenetic mechanism is not observed with the pan-HDAC inhibitor vorinostat (which increases lysine methylation through a different mechanism without reducing KDM expression) or with the Class I-selective inhibitor entinostat (which produces cell-type dependent changes in arginine methylation). Consequently, Mocetinostat engages a broader epigenetic regulatory network than other HDAC inhibitors, potentially explaining its unique transcriptional and cellular effects. This dual mechanism provides a molecular rationale for Mocetinostat's distinct activity profile and supports its selection for studies investigating the combinatorial targeting of acetylation and methylation pathways.

Epigenetics KDM Inhibition Mechanism of Action

Mocetinostat Research Application Scenarios: Where Its Unique Profile Delivers Definitive Value


Investigating HDAC1-Dependent Gene Regulation and Transcriptional Programs

Given Mocetinostat's pronounced selectivity for HDAC1 (IC50 0.15 μM) with 2-fold and 11-fold selectivity over HDAC2 and HDAC3 respectively, it is the compound of choice for studies requiring precise interrogation of HDAC1-specific transcriptional regulation. Unlike Entinostat (which inhibits HDAC1 and HDAC3 with similar potency) or Chidamide (which prefers HDAC3), Mocetinostat enables researchers to attribute observed transcriptional changes predominantly to HDAC1 inhibition. [1] This makes Mocetinostat the preferred tool compound for dissecting HDAC1-dependent gene expression programs in cancer, development, or epigenetic research.

Modeling E-Cadherin-Deficient Cancer and Synthetic Lethality

For researchers studying E-cadherin-deficient cancers (e.g., diffuse gastric cancer, lobular breast cancer), Mocetinostat demonstrates preferential antiproliferative activity in CDH1-/- cells at a 4-fold lower concentration (0.6 μM) compared to vorinostat (2.5 μM). [1] This synthetic lethal interaction makes Mocetinostat the superior tool compound for investigating therapeutic vulnerabilities in CDH1-null cancer models and for preclinical studies exploring combination strategies in this genetic context.

Studying Epigenetic Crosstalk Between Histone Acetylation and Methylation

Mocetinostat is uniquely capable of functioning as both an HDAC inhibitor and a de facto KDM inhibitor by decreasing lysine demethylase expression, a property not shared by vorinostat or entinostat. [1] Researchers investigating the coordinated regulation of histone acetylation and methylation, or exploring therapeutic strategies that simultaneously target both epigenetic modifications, should select Mocetinostat as their primary tool compound. This dual mechanism is particularly relevant for studies in cancer epigenetics where both acetylation and methylation pathways are dysregulated.

Preclinical Hodgkin Lymphoma and Hematologic Malignancy Models

Based on Phase II clinical data demonstrating single-agent activity in heavily pretreated Hodgkin lymphoma with a disease control rate of 35% (110 mg) and a favorable hematologic toxicity profile (thrombocytopenia rate ~20% vs. 50-75% for other HDAC inhibitors), [1] [2] Mocetinostat is the compound of choice for preclinical investigators developing lymphoma xenograft models or studying HDAC inhibitor combinations in hematologic malignancies. Its oral bioavailability and validated clinical dosing schedule (three times weekly) further support its use in in vivo efficacy studies and pharmacokinetic/pharmacodynamic modeling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mocetinostat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.